molecular formula C15H16O4 B13421810 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one CAS No. 489-53-2

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one

Cat. No.: B13421810
CAS No.: 489-53-2
M. Wt: 260.28 g/mol
InChI Key: LSZONYLDFHGRDP-GFCCVEGCSA-N
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Description

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is a complex organic compound with a unique structure that includes an oxirane ring and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization to form the chromenone structure. The oxirane ring is then introduced through an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chromenone core may interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is unique due to its specific combination of an oxirane ring and a methoxychromenone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

489-53-2

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one

InChI

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m1/s1

InChI Key

LSZONYLDFHGRDP-GFCCVEGCSA-N

Isomeric SMILES

CC1([C@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C

Canonical SMILES

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C

Origin of Product

United States

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